5-Fluoro-2-(trifluoromethoxy)benzonitrile
CAS No.: 1092460-82-6
VCID: VC2692622
Molecular Formula: C8H3F4NO
Molecular Weight: 205.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Fluoro-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C₈H₃F₄NO and a molecular weight of approximately 205.11 g/mol . It features a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzonitrile ring, making it a unique building block in organic synthesis. This compound is classified as an aromatic nitrile due to the presence of a cyano group attached to an aromatic ring. SynthesisThe synthesis of 5-Fluoro-2-(trifluoromethoxy)benzonitrile typically involves reactions with other organic compounds to introduce the necessary functional groups. These steps can be optimized for yield and purity in industrial settings using continuous-flow processes and advanced catalytic systems. The synthesis may require specific conditions such as temperature control and careful selection of solvents to ensure high reaction efficiency. For example, using N-methyl-2-pyrrolidone as a solvent can facilitate better solubility of reactants at elevated temperatures. Applications and Reactions5-Fluoro-2-(trifluoromethoxy)benzonitrile has several significant applications in medicinal chemistry and material science. It can undergo various chemical reactions, including those that involve the trifluoromethoxy group, which plays a critical role in modulating interactions with biological targets such as enzymes or receptors. This can potentially enhance metabolic stability and bioavailability in drug candidates. Hazard ClassificationThe compound is classified with several hazard codes due to its toxicity and potential to cause irritation:
Storage and TransportRecommended storage is at ambient temperatures. The transport hazard class is 6.1, with a packing group of III, and the proper shipping name is Nitriles, Liquid, Toxic, N.O.S. . Research Findings and Future DirectionsResearch on 5-Fluoro-2-(trifluoromethoxy)benzonitrile highlights its utility in organic synthesis and its potential in medicinal chemistry. The compound's fluorinated structure imparts stability and resistance to degradation under various environmental conditions, making it a valuable intermediate in the synthesis of complex molecules. Future studies may focus on optimizing synthesis methods and exploring new applications in drug development and material science. |
---|---|
CAS No. | 1092460-82-6 |
Product Name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile |
Molecular Formula | C8H3F4NO |
Molecular Weight | 205.11 g/mol |
IUPAC Name | 5-fluoro-2-(trifluoromethoxy)benzonitrile |
Standard InChI | InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H |
Standard InChIKey | DIDAOKVLBIJKDX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C#N)OC(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1F)C#N)OC(F)(F)F |
PubChem Compound | 57364466 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume